N-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide
Description
N-[(4-Fluorophenyl)methyl]-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide is a synthetic compound featuring a cyclopenta[b]quinoline core substituted with a carboxamide group linked to a 4-fluorobenzyl moiety. The compound’s design combines lipophilic (fluorophenyl) and hydrogen-bonding (carboxamide) groups, which may influence solubility, bioavailability, and target interactions.
Properties
Molecular Formula |
C20H17FN2O |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide |
InChI |
InChI=1S/C20H17FN2O/c21-14-10-8-13(9-11-14)12-22-20(24)19-15-4-1-2-6-17(15)23-18-7-3-5-16(18)19/h1-2,4,6,8-11H,3,5,7,12H2,(H,22,24) |
InChI Key |
XHDWQTQPENHUCR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C3N=C2C1)C(=O)NCC4=CC=C(C=C4)F |
Origin of Product |
United States |
Biological Activity
N-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound belongs to the class of cyclopentanoquinolines, characterized by a fused bicyclic structure that contributes to its biological activity. The presence of the 4-fluorophenyl group is notable for enhancing lipophilicity and potentially improving receptor binding affinity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : Preliminary studies suggest that it may inhibit tumor growth by targeting specific kinases involved in cancer progression.
- Antiviral Properties : Similar compounds have shown efficacy against viral replication, particularly HIV.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, which is crucial in chronic diseases.
The biological mechanisms underlying the activity of this compound include:
- Kinase Inhibition : It has been suggested that the compound may act as an inhibitor of c-Met kinase, a target implicated in various cancers. In vitro studies demonstrate IC50 values indicating potent inhibition.
- Modulation of Nitric Oxide Production : Similar quinoline derivatives have been shown to inhibit nitric oxide synthase (iNOS), reducing inflammatory responses.
Antitumor Activity
A study evaluated a series of quinoline derivatives for their antitumor properties against several cancer cell lines (A549, H460, HT-29). The most promising analogs displayed significant growth inhibition with IC50 values ranging from 0.14 to 0.42 μM against different cell lines .
| Compound | Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| 10m | H460 | 0.14 ± 0.03 | Multi-target inhibitor |
| 10m | HT-29 | 0.20 ± 0.02 | More active than foretinib |
| 10m | MDA-MB-231 | 0.42 ± 0.03 | Selective for cancer cells |
Antiviral Activity
Another study highlighted the antiviral potential of similar compounds against HIV replication. These compounds were synthesized and evaluated for their ability to inhibit viral replication in vitro, demonstrating promising results in reducing viral load .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the phenyl ring and the carboxamide group significantly influence biological activity. For instance, the introduction of electron-withdrawing groups like fluorine enhances potency against c-Met kinase .
Scientific Research Applications
Antimalarial Activity
Recent studies have highlighted the antimalarial potential of compounds related to quinoline derivatives, including N-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide. A notable study identified a series of quinoline-4-carboxamides with significant activity against Plasmodium falciparum, the parasite responsible for malaria. The lead compound displayed an EC50 value of 120 nM and exhibited low nanomolar potency upon optimization .
Anticancer Properties
This compound has also been investigated for its anticancer properties. A related study synthesized a series of quinoxaline derivatives, demonstrating promising antiproliferative activities against various cancer cell lines, including HCT-116 and MCF-7 .
Efficacy in Cancer Treatment
The synthesized compounds exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 cells, indicating significant anticancer activity . These findings suggest that the quinoline scaffold may interact selectively with cancerous cells, making it a potential candidate for cancer therapy.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound. Modifications to the molecular structure can significantly influence biological activity.
| Compound | IC50 (μg/mL) | Target | Activity |
|---|---|---|---|
| Compound A | 1.9 | HCT-116 | High antiproliferative |
| Compound B | 7.52 | MCF-7 | Moderate antiproliferative |
Case Study 1: Antimalarial Efficacy
A study on quinoline derivatives demonstrated that compounds with specific structural modifications exhibited enhanced oral efficacy in mouse models of malaria, achieving ED90 values below 1 mg/kg when dosed orally over four days . This suggests that this compound could be a viable candidate for further development.
Case Study 2: Anticancer Activity
In another study, the anticancer activity of quinoxaline derivatives was assessed through various assays demonstrating selective targeting capabilities against cancer cells . The presence of specific substituents significantly influenced their activity profile.
Comparison with Similar Compounds
N-Alkylacridine-9-carboxamide Hydrochlorides
Compounds 3b–3h () share a cyclopenta[b]quinoline core but differ in substituents:
- Structure: A carboxamide-linked alkyl chain (3–9 carbons) connects the cyclopentaquinoline to an acridine moiety.
- Physical Properties: Melting points increase with alkyl chain length (160°C for 3e to 190–195°C for 3h), correlating with molecular weight and stability . All derivatives are yellow solids synthesized via HCl/ether treatment in methanol.
- Spectral Data :
Nitro-Substituted Cyclopenta[b]quinolines
Compounds 4f and 6f () feature nitro groups on the phenyl ring:
Carboxylic Acid Derivatives
6-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid (CAS 923704-66-9, ) and 3-[(4-chlorophenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid (CID 4637308, ) are carboxylated analogs:
- Structure : Carboxylic acid replaces the carboxamide group.
- Properties :
Key Difference : The carboxamide in the target compound may improve membrane permeability and metabolic stability relative to carboxylic acids.
Alkyldiamine-Linked Cyclopentaquinolines
Synthesis of 8-amino-2,3-dihydro-1H-cyclopenta[b]quinolines () involves coupling alkyldiamines (C2–C9 chains) to a chlorinated cyclopentaquinoline core:
- Structure: Aminoalkyl chains replace the fluorophenylmethyl-carboxamide group.
- Synthesis: Utilizes POCl₃ and cyclopentanone for cyclization, followed by diamine coupling .
Key Difference : The target compound’s fluorophenylmethyl group may confer distinct steric and electronic effects compared to alkylamine substituents.
Comparative Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
